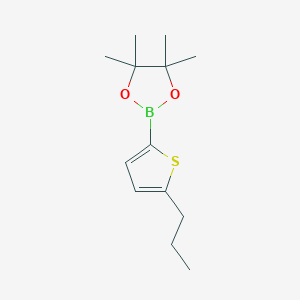
4,4,5,5-Tetramethyl-2-(5-propylthiophen-2-yl)-1,3,2-dioxaborolane
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(5-propylthiophen-2-yl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H21BO2S and its molecular weight is 252.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4,4,5,5-Tetramethyl-2-(5-propylthiophen-2-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 240.13 g/mol. The compound features a dioxaborolane ring structure that is known for its stability and reactivity in organic synthesis.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Research demonstrated that derivatives of dioxaborolanes can inhibit cell proliferation in various cancer cell lines. A study found that a related compound reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
- Mechanism of Action : The proposed mechanism involves the modulation of signaling pathways related to cell survival and apoptosis. Dioxaborolanes may interfere with the PI3K/Akt pathway, leading to increased apoptosis in cancer cells .
Antimicrobial Activity
Another area of investigation is the antimicrobial activity of this compound:
- Bacterial Inhibition : Preliminary tests show that this compound exhibits inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be approximately 32 µg/mL .
Data Table: Biological Activity Summary
| Activity Type | Test Organism | Result | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | Reduced viability | |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |
Case Study 1: Anticancer Efficacy
A specific study explored the effects of various dioxaborolane derivatives on MCF-7 breast cancer cells. The results indicated that treatment with this compound resulted in:
- Cell Viability : A decrease in cell viability by approximately 50% at a concentration of 10 µM after 48 hours.
- Apoptosis Induction : Flow cytometry analysis revealed an increase in early apoptotic cells compared to control groups.
Case Study 2: Antimicrobial Testing
In another investigation focusing on its antimicrobial properties:
- Methodology : The disk diffusion method was employed to assess the antibacterial activity against various pathogens.
- Findings : The compound showed significant zones of inhibition against both Gram-positive and Gram-negative bacteria.
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-propylthiophen-2-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BO2S/c1-6-7-10-8-9-11(17-10)14-15-12(2,3)13(4,5)16-14/h8-9H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMQRGFUOWEBLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















